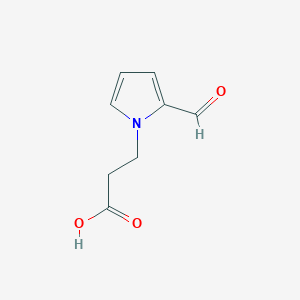
3-(2-ホルミル-1H-ピロール-1-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities .
Synthesis Analysis
The synthesis of pyrrole derivatives has been extensively studied. For instance, the Paal-Knorr pyrrole condensation is a well-known method for synthesizing N-substituted pyrroles . Another approach involves the regioselective C2-lithiation of N-Boc-3-bromopyrroles .Molecular Structure Analysis
The molecular formula of 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid is C8H9NO3 . Its InChI code is 1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m0/s1 .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, pyrrole can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins .Physical and Chemical Properties Analysis
The molecular weight of 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid is 167.16 . The compound should be stored at -20°C, away from moisture .科学的研究の応用
- 光熱療法は、光吸収材料を使用して熱を発生させ、癌細胞を選択的に破壊する治療法です。 3-(2-ホルミル-1H-ピロール-1-イル)プロパン酸は、この文脈で潜在的な光増感剤として役立ちます .
- さらに、光音響イメージングにも使用できます。これは、超音波とレーザー誘起光音響信号を組み合わせて組織を可視化し、疾患を検出する非侵襲的な手法です .
- この化合物は、電気重合薄膜を形成することができ、マイクロセンサーチップとして応用されています。 これらのチップは、生物学的または環境サンプル中の特定の分析物を検出および定量するために不可欠です .
- 3-(2-ホルミル-1H-ピロール-1-イル)プロパン酸の誘導体は、特定の癌細胞株に対して細胞毒性を示すことが実証されています。 これらの知見は、抗癌剤としての可能性を示唆しています .
光熱療法および光音響イメージング
電気重合薄膜マイクロセンサーチップ
癌細胞株における細胞毒性
Safety and Hazards
作用機序
Mode of Action
It is known that pyrrole derivatives can act as conductive polymers with an acid functional group, giving an anionic character to polymeric films . This suggests that the compound may interact with its targets through electrostatic interactions, but further studies are required to confirm this hypothesis.
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid are currently unknown . Pyrrole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways
生化学分析
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They can bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutic agents .
Cellular Effects
The specific cellular effects of 3-(2-Formyl-1h-pyrrol-1-yl)propanoic acid are not well-studied. Indole derivatives, which are structurally similar to pyrrole derivatives, have been shown to have various effects on cells. They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
Pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrrole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of pyrrole derivatives can vary with dosage .
Metabolic Pathways
Pyrrole derivatives are known to be involved in various metabolic pathways and can interact with various enzymes and cofactors .
Transport and Distribution
Pyrrole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyrrole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
3-(2-formylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-6-7-2-1-4-9(7)5-3-8(11)12/h1-2,4,6H,3,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFIRIWLBTRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90005-94-0 |
Source


|
| Record name | 3-(2-formyl-1H-pyrrol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
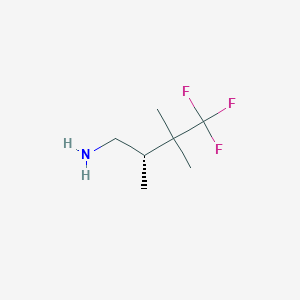

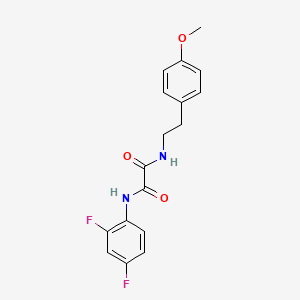
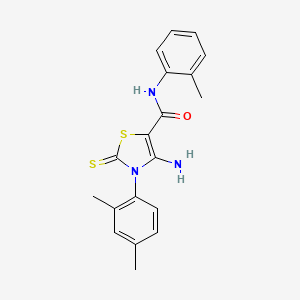
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2454987.png)
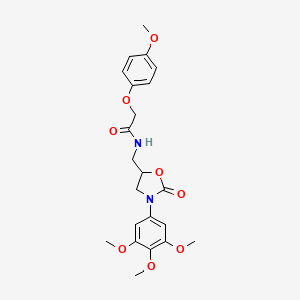
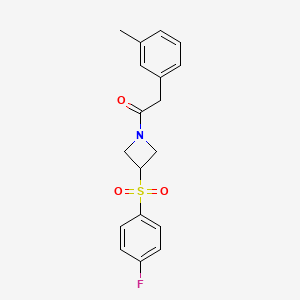
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2454992.png)

![N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2454997.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2455001.png)
